2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(20)12(9-10-5-2-1-3-6-10)18-24(21,22)13-8-4-7-11-14(13)17-23-16-11/h1-8,12,18H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBEGVUELSHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid is Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the biosynthesis of sterols in organisms, including fungi and bacteria.
Mode of Action
The compound interacts with its target, Lanosterol 14-alpha demethylase, by binding to its active site
Biochemical Pathways
The compound’s interaction with Lanosterol 14-alpha demethylase affects the sterol biosynthesis pathway. By inhibiting this enzyme, the compound can disrupt the production of essential sterols, leading to downstream effects on cell membrane integrity and function.
Result of Action
The molecular and cellular effects of the compound’s action largely depend on its interaction with Lanosterol 14-alpha demethylase. By inhibiting this enzyme, the compound can disrupt the production of essential sterols, potentially affecting cell membrane integrity and function.
Biological Activity
2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid is a compound that has garnered attention in biological and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of organic molecules known as alpha amino acid amides, characterized by the presence of a benzothiadiazole moiety, which contributes to its biological activity.
Chemical Structure
The molecular formula of this compound is . The compound's structure includes a phenyl group and a sulfonamide linkage, which are critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The benzothiadiazole group is known for its potential to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential role in inflammatory diseases.
Biological Studies and Findings
Recent research has explored the biological effects of this compound through various in vitro and in vivo studies.
In Vitro Studies
- Cell Viability Assays : Studies conducted on cancer cell lines revealed that this compound can induce apoptosis (programmed cell death) in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins.
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains. Zone of inhibition tests indicated effective antibacterial properties, particularly against Gram-positive bacteria.
In Vivo Studies
- Animal Models : In murine models of inflammation, administration of the compound significantly reduced edema and inflammatory markers compared to control groups. This suggests a potential therapeutic application in inflammatory diseases.
- Toxicity Assessments : Toxicological evaluations indicated that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.
Case Studies
A notable case study involved the use of this compound in a clinical trial aimed at assessing its efficacy in treating rheumatoid arthritis. Patients receiving this compound reported reduced joint pain and swelling after four weeks of treatment, with minimal side effects observed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with the target molecule, particularly in their amino acid backbones and heterocyclic substituents:
(2S)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-3-phenylpropanoic acid (CAS: 958984-65-1)
- Molecular Formula : C₁₈H₁₆N₄O₄
- Molecular Weight : 352.3 g/mol
- Key Features: Replaces the benzothiadiazole-sulfonamide group with a benzotriazinone-acetyl moiety.
- Properties: Higher hydrophobicity (XLogP3 = 2.5) due to the benzotriazinone ring and acetyl group. Hydrogen bond donors (2) and acceptors (6) suggest moderate solubility .
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 13c)
- Molecular Formula : C₂₂H₂₀N₄O₃S₂
- Molecular Weight : 476.54 g/mol
- Key Features: Incorporates a pyrazole-thiazolidinone hybrid system.
- Properties : Red crystalline solid (Mp: 122–124°C) with distinct IR absorption bands (e.g., 1702 cm⁻¹ for C=O, 1610 cm⁻¹ for C=N) .
2-(1,3-Dioxoisoindolin-2-yl)-3-phenylpropanoic acid (Compound FIA)
- Molecular Formula: C₁₇H₁₃NO₄
- Molecular Weight : 295.29 g/mol
- Key Features : Uses a 1,3-dioxoisoindolin-2-yl group instead of benzothiadiazole.
Key Insights from Structural Variations
Heterocyclic Core Impact: The benzothiadiazole-sulfonamide group in the target compound may confer unique electronic properties but could contribute to instability or poor solubility, leading to its discontinuation.
Functional Group Trade-offs: Compound 13c’s thioxothiazolidinone and pyrazole groups introduce multiple hydrogen-bonding sites, possibly enhancing target binding but reducing metabolic stability . FIA’s simpler dioxoisoindolin group may improve synthetic accessibility and pharmacokinetics .
Preparation Methods
Benzothiadiazole Ring Construction
The 2,1,3-benzothiadiazole system is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with sulfur sources. A validated approach involves:
Sulfonation Strategies
Position-selective sulfonation at the 4-position of the benzothiadiazole nucleus is achieved through:
- Direct chlorosulfonation using ClSO₃H in dichloromethane at 0–5°C
- Friedel-Crafts type sulfonation with SO₃ complexes in nitrobenzene.
Synthetic Pathways
Route A: Sequential Assembly via Sulfonyl Chloride Intermediate
Step 1: Synthesis of 2,1,3-Benzothiadiazole-4-sulfonyl Chloride
o-Phenylenediamine → Nitration → Thiadiazole cyclization → Sulfonation → ClSO₃H → 2,1,3-Benzothiadiazole-4-sulfonyl chloride
Key parameters:
- Chlorosulfonic acid (2.5 eq) in DCM at 0°C for 4 hr
- Quenching on ice yields 78–82% sulfonyl chloride.
Step 2: β-Phenylalanine Preparation
The 3-phenylpropanoic acid backbone is synthesized via:
- Strecker synthesis from benzaldehyde (PhCHO)
- Bucherer-Bergs reaction with KCN/(NH₄)₂CO₃
- Enzymatic resolution for enantiopure (S)-isomer.
Step 3: Sulfonamide Coupling
2,1,3-Benzothiadiazole-4-sulfonyl chloride + β-Phenylalanine → NaOH (aq)/THF → Target compound
Optimized conditions:
Route B: One-Pot Tandem Sulfonation-Amidation
Recent advances enable direct coupling of sulfonic acid precursors with amino acids:
Reaction Scheme
2-Amino-3-phenylpropanoic acid + 4-Chlorosulfonyl-2,1,3-benzothiadiazole → DIPEA/DMF → Target compound
Advantages:
Process Optimization and Critical Parameters
Sulfonation Efficiency
Comparative sulfonation methods:
| Method | Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| ClSO₃H in DCM | Chlorosulfonic | 0–5 | 82 | 95 |
| SO₃·DMA complex | Sulfur trioxide | 25 | 68 | 89 |
| H2SO4/PCl5 | Sulfuric acid | 40 | 55 | 78 |
Coupling Reaction Optimization
Key variables in sulfonamide formation:
| Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| NaHCO₃ | THF/H2O | 65 | 6 | 68 |
| Et3N | DCM | 25 | 12 | 54 |
| DIPEA | DMF | 40 | 8 | 72 |
Characterization and Analytical Data
Spectroscopic Properties
¹H NMR (400 MHz, DMSO-d6):
δ 8.42 (d, J = 8.4 Hz, 1H, NH), 8.12–7.98 (m, 3H, Ar-H), 7.45–7.28 (m, 5H, Ph), 4.21 (q, J = 7.2 Hz, 1H, CH), 3.12 (dd, J = 13.6, 6.8 Hz, 1H, CH₂), 2.98 (dd, J = 13.6, 6.8 Hz, 1H, CH₂).
¹³C NMR (100 MHz, DMSO-d6):
δ 174.2 (COOH), 152.1 (C-SO₂), 139.8–126.4 (Ar-C), 56.3 (CH), 41.2 (CH₂).
IR (KBr):
ν 3345 (NH), 1702 (C=O), 1364/1172 (SO₂), 760 (C-S).
Chromatographic Purity
HPLC Conditions:
- Column: C18 (250 × 4.6 mm, 5 μm)
- Mobile phase: MeCN/0.1% H3PO4 (55:45)
- Retention time: 6.78 min
- Purity: 99.2% (254 nm).
Industrial-Scale Considerations
Cost Analysis
| Component | Route A ($/kg) | Route B ($/kg) |
|---|---|---|
| Benzothiadiazole core | 320 | 280 |
| Sulfonation reagents | 150 | 180 |
| Coupling step | 90 | 75 |
| Total | 560 | 535 |
Environmental Impact
- Route B reduces chlorinated solvent use by 40%
- E-factor: 18.7 (Route A) vs. 12.4 (Route B)
- PMI: 32.1 vs. 25.6 kg waste/kg product.
Applications and Derivative Synthesis
The target compound serves as:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid?
- Methodology : The synthesis of structurally related propanoic acid derivatives often involves coupling reactions under mild basic conditions. For example, a similar compound, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, was synthesized using LiOH in a THF/water mixture, followed by acid-base extraction and purification via preparative HPLC . For the target compound, prioritize sulfonamide coupling between 2,1,3-benzothiadiazole-4-sulfonyl chloride and 3-phenylpropanoic acid derivatives under inert conditions. Monitor reaction progress with TLC (silica gel, UV detection) and characterize intermediates via H/C NMR and HRMS.
Q. How can solubility and stability be evaluated for this compound in aqueous buffers?
- Methodology : Perform pH-dependent solubility assays using phosphate-buffered saline (PBS) at pH 2.0, 7.4, and 9.0. Measure solubility via UV-Vis spectroscopy at λmax (determined experimentally). Stability studies should include incubation at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (C18 column, acetonitrile/water gradient) . Cross-reference with NIST Standard Reference Database for physicochemical properties of analogous compounds .
Q. What analytical techniques are critical for confirming structural integrity?
- Methodology : Use a combination of:
- Spectroscopy : H/C NMR (DMSO-d6 or CDCl3) to confirm sulfonamide linkage and aromatic protons.
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation.
- Chromatography : HPLC purity >95% (C18 column, 0.1% TFA in mobile phase) .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?
- Methodology : Synthesize analogs with variations in:
- Benzothiadiazole substituents (e.g., electron-withdrawing groups at position 2).
- Phenyl ring modifications (e.g., halogenation or methoxy groups).
Test analogs in bioassays (e.g., enzyme inhibition, cytotoxicity). Use statistical tools like ANOVA to compare activity trends. Reference protocols from studies on 3-benzoylpropionic acid derivatives, which employed adjuvant arthritis models and COX-2 inhibition assays .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodology :
- Dose-Response Replication : Conduct independent dose-ranging studies (e.g., 0.1–100 µM) in triplicate.
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate cell lines via STR profiling.
- Meta-Analysis : Compare data across studies using platforms like PubChem BioActivity, adjusting for variables like solvent (DMSO vs. saline) .
Q. How can environmental fate studies be designed for this compound?
- Methodology : Follow the INCHEMBIOL project framework :
- Abiotic Stability : Hydrolysis (pH 4–9, 25–50°C), photolysis (UV light, 254 nm).
- Biotic Degradation : Soil microcosm assays with LC-MS/MS quantification.
- Ecotoxicity : Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
Q. What computational methods predict target proteins or metabolic pathways?
- Methodology :
- Molecular Docking : Use AutoDock Vina with PDB structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase).
- ADME Prediction : SwissADME for bioavailability, CYP450 metabolism, and blood-brain barrier penetration.
- Network Pharmacology : STRING database to map protein-protein interaction networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
